molecular formula C8H5Cl3O B1600091 4-(Dichloromethyl)benzoyl chloride CAS No. 36747-64-5

4-(Dichloromethyl)benzoyl chloride

Cat. No. B1600091
CAS RN: 36747-64-5
M. Wt: 223.5 g/mol
InChI Key: WZAMWGWVEFRVRU-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)benzoyl chloride, also known as 4-DMBC, is a chemical compound with the molecular formula C8H5Cl3O. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

  • Acylation of Azaindoles : Zhang et al. (2002) explored the conditions for attaching acetyl chloride, benzoyl chloride, and chloromethyl oxalate to azaindoles, finding effective results with AlCl3 in CH2Cl2 and the addition of an acyl chloride at room temperature (Zhang et al., 2002).

  • Phase Transfer Catalysis Study : Wang et al. (2000) investigated the reaction of benzoyl chloride and sodium glycinate under inverse phase transfer catalysis, revealing peculiarities in reaction kinetics and chemical properties of reactants (Wang et al., 2000).

  • Properties of Benzoyl Chlorides as Mesogens : Jaworska et al. (2017) studied a series of 4-(4′-alkyloxyphenylazo)benzoyl chlorides, demonstrating their liquid-crystalline properties and potential for optical switching (Jaworska et al., 2017).

  • Antimicrobial Activity in Polymer Science : Matche et al. (2006) incorporated benzoyl chloride into an ethylene acrylic acid polymer matrix, confirming its reaction and studying its antimicrobial activity against specific microorganisms (Matche et al., 2006).

  • Ester Formation Mechanism : Hubbard and Brittain (1998) used stopped-flow FT-IR spectroscopy to study the amine-catalyzed reactions of benzoyl chloride, contributing to understanding the mechanism of ester formation (Hubbard & Brittain, 1998).

  • Cellulose Acylation in Ionic Liquid : Zhang et al. (2009) investigated the synthesis of cellulose benzoates by acylating cellulose with benzoyl chlorides in an ionic liquid, highlighting the potential for regioselectively substituted mixed cellulose esters (Zhang et al., 2009).

Safety And Hazards

It is corrosive (Hazard Code C) and should be handled with care .

properties

IUPAC Name

4-(dichloromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAMWGWVEFRVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455446
Record name 4-(Dichloromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dichloromethyl)benzoyl chloride

CAS RN

36747-64-5
Record name 4-(Dichloromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dichloromethyl)benzoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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